3-(3,4,5-Trifluorophenyl)-3-pentanol

Description

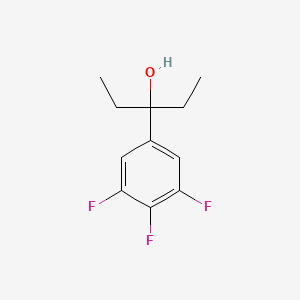

3-(3,4,5-Trifluorophenyl)-3-pentanol (CAS RN: 1443328-08-2) is a fluorinated secondary alcohol featuring a pentanol backbone substituted with a 3,4,5-trifluorophenyl group at the third carbon. This compound is synthesized for applications in pharmaceuticals, agrochemicals, and materials science, where fluorine substitution is critical for enhancing metabolic stability, lipophilicity, and binding affinity. It is commercially available at 95% purity, as noted in the AK Scientific catalog (2025).

Key structural attributes:

- Molecular formula: C₁₁H₁₃F₃O

- Functional groups: Secondary alcohol, trifluorinated aromatic ring.

- Physicochemical properties: The trifluorophenyl group increases molecular weight (MW ≈ 218.2 g/mol) and introduces strong electron-withdrawing effects, influencing reactivity and solubility.

Properties

IUPAC Name |

3-(3,4,5-trifluorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-3-11(15,4-2)7-5-8(12)10(14)9(13)6-7/h5-6,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHCQZMYCIHZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C(=C1)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)-3-pentanol typically involves the reaction of 3,4,5-trifluorophenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, where 3,4,5-trifluorophenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired product . The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 3-(3,4,5-Trifluorophenyl)-3-pentanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Phenylphenol (CAS RN: [580-51-8])

- Structure: Phenol with a phenyl group at the 3-position.

- Key differences: Lacks fluorine substituents and the pentanol chain. Contains a hydroxyl group, making it more acidic (pKa ~10) compared to the tertiary alcohol in 3-(3,4,5-Trifluorophenyl)-3-pentanol (pKa ~16–18). Lower lipophilicity (logP ~2.5) vs. the fluorinated compound (estimated logP ~3.8).

4-Phenylphenol (CAS RN: [580-51-8 variant?])

- Structure: Phenol with a phenyl group at the 4-position.

- Key differences :

- Positional isomerism alters steric and electronic interactions. The para-substituted phenyl group may enhance crystallinity compared to meta-substituted analogs.

Backbone and Functional Group Variations

2-Methyl-3-pentanol (CAS RN: 565-67-3)

- Structure: Branched pentanol with a methyl group at the 2-position.

- Key differences: No aromatic or fluorine groups, leading to lower boiling point (~140°C vs. >200°C estimated for the target compound). Reduced steric hindrance compared to the bulky trifluorophenyl group.

2-Methyl-3-pentanone (CAS RN: 565-69-5)

- Structure: Ketone analog of 2-Methyl-3-pentanol.

- Key differences :

- Ketone functionality increases polarity and reactivity (e.g., susceptibility to nucleophilic attacks) compared to the alcohol group in the target compound.

Comparative Data Table

Biological Activity

3-(3,4,5-Trifluorophenyl)-3-pentanol is an organic compound characterized by its trifluorophenyl group and a pentanol moiety. This compound has gained attention in various fields, particularly in medicinal chemistry and biological research due to its unique structural properties, which influence its biological activity.

- Chemical Formula : C11H12F3O

- Molecular Weight : 232.21 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The trifluoromethyl group enhances the compound's lipophilicity and reactivity, which can significantly affect its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group may enhance binding affinity to receptors or enzymes, potentially leading to altered signaling pathways. This compound's mechanism of action can involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : The interaction with neurotransmitter receptors could lead to changes in neuronal signaling.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research has indicated that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. A study showed that derivatives of trifluorophenyl compounds demonstrated significant inhibition against various bacterial strains.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar compounds, suggesting that they could modulate inflammatory pathways by inhibiting cytokine production.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound revealed potential applications in cancer therapy. The compound was found to induce apoptosis in certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) compared to control groups. This suggests a promising avenue for further exploration in inflammatory diseases.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.